molecular formula C13H18O3 B14254049 1-(4-Hydroxy-3-methoxyphenyl)-4-methylpentan-3-one CAS No. 452528-73-3

1-(4-Hydroxy-3-methoxyphenyl)-4-methylpentan-3-one

Katalognummer: B14254049
CAS-Nummer: 452528-73-3
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: UUAPKYXCTFBKFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Hydroxy-3-methoxyphenyl)-4-methylpentan-3-one is an organic compound that belongs to the class of phenylpropanoids. This compound is structurally related to vanillin and is known for its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, featuring a hydroxy and methoxy group on the phenyl ring, makes it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)-4-methylpentan-3-one typically involves the alkylation of vanillin derivatives. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with an appropriate alkylating agent under basic conditions. For example, the use of potassium carbonate in dimethylformamide as a solvent can facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Hydroxy-3-methoxyphenyl)-4-methylpentan-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Wissenschaftliche Forschungsanwendungen

1-(4-Hydroxy-3-methoxyphenyl)-4-methylpentan-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural similarity to vanillin makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances and flavoring agents.

Wirkmechanismus

The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-4-methylpentan-3-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The hydroxy and methoxy groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one: Known for its use in medicinal chemistry.

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Studied for its antioxidant properties.

    4-Hydroxy-3-methoxybenzaldehyde:

Uniqueness

1-(4-Hydroxy-3-methoxyphenyl)-4-methylpentan-3-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its longer carbon chain compared to similar compounds allows for different interactions and applications, particularly in the development of novel pharmaceuticals and materials.

Eigenschaften

CAS-Nummer

452528-73-3

Molekularformel

C13H18O3

Molekulargewicht

222.28 g/mol

IUPAC-Name

1-(4-hydroxy-3-methoxyphenyl)-4-methylpentan-3-one

InChI

InChI=1S/C13H18O3/c1-9(2)11(14)6-4-10-5-7-12(15)13(8-10)16-3/h5,7-9,15H,4,6H2,1-3H3

InChI-Schlüssel

UUAPKYXCTFBKFF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)CCC1=CC(=C(C=C1)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.